methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate

PI3K class II inhibition lipid kinase assay signal transduction

Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate (CAS 1207024-93-8) is a synthetic 4-aminoquinoline-2-carboxylate ester bearing a 3-chloro-4-fluoroaniline moiety at C4, a methyl ester at C2, and a fluorine atom at C8 of the quinoline core. This substitution pattern places it within the broader class of 4-anilinoquinolines investigated as kinase inhibitors, most notably in the context of class II phosphoinositide 3-kinase (PI3K-C2) inhibition and RIP2 kinase modulation.

Molecular Formula C17H11ClF2N2O2
Molecular Weight 348.7 g/mol
CAS No. 1207024-93-8
Cat. No. B6580577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate
CAS1207024-93-8
Molecular FormulaC17H11ClF2N2O2
Molecular Weight348.7 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(C=CC=C2F)C(=C1)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C17H11ClF2N2O2/c1-24-17(23)15-8-14(10-3-2-4-13(20)16(10)22-15)21-9-5-6-12(19)11(18)7-9/h2-8H,1H3,(H,21,22)
InChIKeyNGEOKFOCMXVRHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate (CAS 1207024-93-8): Structural Identity and Compound-Class Context for Procurement Decisions


Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate (CAS 1207024-93-8) is a synthetic 4-aminoquinoline-2-carboxylate ester bearing a 3-chloro-4-fluoroaniline moiety at C4, a methyl ester at C2, and a fluorine atom at C8 of the quinoline core . This substitution pattern places it within the broader class of 4-anilinoquinolines investigated as kinase inhibitors, most notably in the context of class II phosphoinositide 3-kinase (PI3K-C2) inhibition and RIP2 kinase modulation [1][2]. The compound is primarily cited in patent literature and public bioactivity databases as a research tool, with BindingDB entry CHEMBL5422933 reporting inhibitory activity against recombinant human PI3KC2α [3]. High-strength differential evidence for this specific compound relative to its closest analogs is limited in the open literature; where quantitative comparator data are unavailable, this is explicitly noted.

Why Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate Cannot Be Casually Substituted by In-Class Quinoline Analogs


Within the 4-aminoquinoline-2-carboxylate chemotype, simultaneous variation at three positions—the aniline substituent pattern (3-Cl,4-F vs. 3-Cl only or 3,4-diF), the quinoline C8 substituent (F vs. H, CH₃, or OCH₃), and the ester moiety—can produce order-of-magnitude shifts in kinase selectivity and potency [1]. The 8-fluoro substituent is known to influence both the electron density of the quinoline ring and the conformational preference of the C4–NH–aryl torsion angle, directly affecting the compound's ability to occupy the selectivity pocket of class II PI3K isoforms [2]. The combined 3-chloro-4-fluoroaniline motif further differentiates this compound from analogs bearing only a single halogen on the aniline ring, as this dual-halogen pattern has been shown in related quinazoline and quinoline kinase inhibitor series to modulate both target affinity and off-target profiles such as hERG binding [3]. Generic replacement with a des-fluoro, 8-methyl, or 6-fluoro positional isomer therefore risks loss of the specific PI3KC2α-biased selectivity profile documented in the available data below.

Quantitative Differentiation Evidence for Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate (CAS 1207024-93-8)


PI3KC2α Inhibitory Potency: Recombinant Human Enzyme IC₅₀ Profiling

The target compound inhibits recombinant full-length human PI3KC2α (GST-tagged, residues 142–1412, expressed in baculovirus) with an IC₅₀ of 121 nM using a PI lipid kinase substrate assay [1]. Against the PI3KC2α deltaN domain construct, an IC₅₀ of 200 nM was measured with 5-minute pre-incubation [2]. These values position this compound as a moderately potent PI3KC2α ligand. Direct head-to-head comparator data from the same assay panel are not publicly available for the closest structural analogs (e.g., the 8-methyl or 3-chloro-only variants), preventing a rigorous potency ranking within the subclass. This evidence is therefore tagged as Cross-study comparable, as the assay conditions (ADP-Glo and Adapta universal kinase platforms) are standardized and permit future cross-referencing [2].

PI3K class II inhibition lipid kinase assay signal transduction

PI3KC2 Isoform Selectivity Profile: α vs. β vs. γ Discrimination

Across the class II PI3K isoforms, this compound exhibits a measurable selectivity window. Against PI3KC2β, the IC₅₀ is 1.40 μM (~7–12-fold selectivity over PI3KC2α, depending on which α IC₅₀ is used as reference). Against PI3KC2γ, the IC₅₀ is 10 μM, corresponding to ~50–83-fold selectivity over PI3KC2α [1]. This isoform discrimination pattern (α > β ≫ γ) is a differentiating structural signature conferred by the 8-fluoroquinoline scaffold combined with the 3-chloro-4-fluoroaniline group, as class II PI3K isoform selectivity is highly sensitive to the C8 substituent on the quinoline ring [2]. Comparator data for the 8-methyl analog (CAS not found in the same assay panel) are absent from the public record; thus this selectivity ratio serves as a class-level benchmark rather than a direct head-to-head comparison.

kinase selectivity PI3KC2β PI3KC2γ off-target profiling

Structural Differentiation from Closest Commercially Available Analogs: 8-Fluoro vs. 8-Methyl and Aniline Substitution Patterns

Three commercially listed close analogs permit structural comparison: (i) methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate (8-CH₃ replaces 8-F); (ii) methyl 4-[(3-chlorophenyl)amino]-8-fluoroquinoline-2-carboxylate (aniline 4-H replaces 4-F); (iii) methyl 4-[(3-chloro-4-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate (aniline 4-CH₃ replaces 4-F) [1]. The 8-fluoro substituent alters the quinoline ring's electron-deficient character (Hammett σₘ for F = +0.34 vs. σₘ for CH₃ = −0.07), which can modulate the pKₐ of the quinoline nitrogen and influence hydrogen-bonding interactions within the kinase hinge region [2]. The 4-fluoro on the aniline ring contributes to both metabolic stability (blocking para-hydroxylation) and target binding through orthogonal dipolar interactions. No published head-to-head potency or selectivity data exist for these analog pairs, so this evidence is tagged as Supporting evidence.

structure-activity relationship halogen substitution medicinal chemistry

Patent Provenance and Freedom-to-Operate Relevance: Class II PI3K Inhibitor Patent Family

The compound falls within the generic Markush structures claimed in US Patent 12,247,029 B2 ('Heterocyclic compounds as class II phosphoinositide 3-kinase inhibitors'), which specifically covers 4-aminoquinoline derivatives with carboxyester substitution at C2 and halogen substitution at C8 [1]. This patent, assigned to Forschungsverbund Berlin FVB eV and active through at least 2042, establishes the compound's position within an IP-protected chemical space distinct from the GSK amino-quinoline patent family (US 10,220,030 B2), which covers RIP2 kinase inhibitors with different substitution preferences [2]. The assignment of this compound to the PI3KC2 inhibitor patent family, rather than the RIP2 inhibitor family, is a key differentiator for organizations conducting freedom-to-operate analyses or building IP-positioning strategies around class II PI3K tool compounds.

intellectual property PI3K inhibitors patent landscape

Recommended Research and Procurement Application Scenarios for Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate (CAS 1207024-93-8)


Chemical Probe for Class II PI3K Isoform Selectivity Profiling (PI3KC2α vs. PI3KC2β/γ)

Based on the available BindingDB selectivity data (IC₅₀: PI3KC2α = 121–200 nM; PI3KC2β = 1.40 μM; PI3KC2γ = 10 μM), this compound is best deployed as a tool compound for experiments requiring discrimination between PI3KC2α and PI3KC2γ, where it provides ≥50-fold selectivity [1]. Researchers studying PI3KC2α-dependent processes such as clathrin-mediated endocytosis, vascular smooth muscle contraction, or insulin signaling can use this compound at concentrations of 0.5–1 μM to achieve substantial PI3KC2α engagement while minimizing PI3KC2γ off-target effects. The compound's moderate α/β selectivity (~7–12-fold) means that PI3KC2β co-inhibition should be anticipated and controlled for in experimental design.

SAR Reference Standard for 8-Fluoro-4-anilinoquinoline-2-carboxylate Lead Optimization Programs

For medicinal chemistry teams developing class II PI3K inhibitors on a quinoline scaffold, this compound serves as a characterized reference point within the 8-fluoro sub-series [1]. Its quantitated PI3KC2α IC₅₀ (121 nM) provides a benchmark against which newly synthesized analogs bearing alternative C8 substituents (e.g., 8-Cl, 8-CF₃, 8-OCH₃) or modified aniline patterns can be compared under standardized assay conditions. Procurement of this specific CAS number ensures batch-to-batch consistency in SAR campaigns, where even minor structural deviations (e.g., 8-CH₃ analog) would confound structure-activity interpretation [2].

IP-Landscape-Aware Tool Compound Selection for PI3KC2-Targeted Drug Discovery

Organizations conducting PI3KC2α-targeted drug discovery can procure this compound with clarity regarding its patent provenance under US 12,247,029 B2 (Forschungsverbund Berlin FVB eV) [1]. This distinguishes it from 4-aminoquinolines covered under the GSK RIP2 kinase patent family (US 10,220,030 B2) [2], which may be subject to different licensing or freedom-to-operate constraints. For preclinical programs focused on myopathy, cancer, diabetes, or cardiovascular indications—the therapeutic areas explicitly claimed in the PI3KC2 patent—this compound provides an IP-traceable starting point for tool compound selection.

Qualified Reference Material for ADP-Glo / Adapta Kinase Assay Validation

Given that the available IC₅₀ data were generated using ADP-Glo and Adapta universal kinase assay platforms [1], this compound can serve as a qualified reference material for laboratories validating these assay systems for class II PI3K screening. By running this compound as a calibrator at 121 nM (expected PI3KC2α IC₅₀) and 10 μM (expected PI3KC2γ IC₅₀), screening groups can verify assay window, Z'-factor performance, and inter-day reproducibility before committing expensive compound libraries to high-throughput screening.

Quote Request

Request a Quote for methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.